Quantified Antibacterial Potency: MIC Values of Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP) Against Key Pathogens Compared to Cefixime
Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP) demonstrates a strain-specific antibacterial profile against key gastrointestinal pathogens. In a direct head-to-head comparison using the microdilution method, i3CβDGP exhibited superior potency against Klebsiella pneumoniae, with an MIC of 31.1 ± 7.2 µg/mL, which is half the MIC required for the standard antibiotic Cefixime (MIC = 62.5 ± 7.2 µg/mL) [1]. Conversely, against Bacillus subtilis, i3CβDGP was less potent, with an MIC of 125 ± 7.2 µg/mL, compared to Cefixime's MIC of 62.5 ± 7.2 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | K. pneumoniae: 31.1 ± 7.2 µg/mL; S. aureus: 62.5 ± 7.2 µg/mL; E. coli: 62.5 ± 7.2 µg/mL; B. subtilis: 125 ± 7.2 µg/mL |
| Comparator Or Baseline | Cefixime: K. pneumoniae: 62.5 ± 7.2 µg/mL; S. aureus: 62.5 ± 7.2 µg/mL; B. subtilis: 62.5 ± 7.2 µg/mL |
| Quantified Difference | i3CβDGP is 2-fold more potent than Cefixime against K. pneumoniae (31.1 vs 62.5 µg/mL). It is equally potent against S. aureus, but 2-fold less potent against B. subtilis (125 vs 62.5 µg/mL). |
| Conditions | In vitro microdilution assay against specified bacterial strains [1] |
Why This Matters
This data is critical for researchers focused on developing narrow-spectrum anti-infectives or validating ethnopharmacological uses, as it identifies a specific therapeutic window (e.g., K. pneumoniae) where i3CβDGP outperforms a clinical comparator.
- [1] Ishaque, M., et al. (2021). Iriflophenone-3-C-β-D Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. View Source
